N-(2-Pyridylmethyl)glycine Ethyl Ester
Overview
Description
N-(2-Pyridylmethyl)glycine Ethyl Ester (NPMGE) is an organic compound that has been studied for its potential applications in the fields of biochemistry and physiology. The compound is of interest due to its ability to interact with a variety of molecules, including proteins, nucleic acids, and other organic compounds. In particular, NPMGE is able to interact with proteins and nucleic acids in a manner that can be used to study the structure and function of these molecules. Additionally, NPMGE has been found to have a variety of biochemical and physiological effects, making it an attractive compound for further research.
Scientific Research Applications
Cycloaddition Reactions
N-benzylidene glycine ethyl ester, a compound related to N-(2-Pyridylmethyl)glycine Ethyl Ester, has been utilized in cycloaddition reactions. Specifically, it reacts with fulvenes to produce hetero [6+3] cycloaddition adducts with high stereoselectivity. This process offers an efficient and novel route to [2]pyrindines, expanding the scope of synthetic methodologies in organic chemistry (Hong et al., 2003).
Ozonolysis and Heterocyclic Derivatives Formation
Derivatives of 2-(1,4-cyclohexadienyl)glycine, which are structurally related to this compound, have been studied under ozonolysis. This process leads to the cyclization of the free and N-protected esters, forming 2-carbethoxy-3-hydroxy pyrrole derivatives. Further treatment with reagents like hydroxylamine or phenylhydrazine results in the formation of various heterocyclic derivatives of glycine (Zvilichovsky & Gurvich, 1995).
Peptide Nucleic Acid Monomer Synthesis
N-[2-(Fmoc)aminoethyl]glycine esters, closely related to this compound, have been synthesized for use in peptide nucleic acid monomer production. This synthesis is crucial for the development of nucleobase acetic acids, which are subsequently coupled to create peptide nucleic acid oligomers. This process highlights the application of glycine ester derivatives in the field of nucleic acid research and biotechnology (Wojciechowski & Hudson, 2008).
Catalysis of Hydrolysis Reactions
In another study, the hydrolysis of glycine ethyl ester is catalyzed by copper(II) complexes. This reaction provides insights into the role of coordinated hydroxide in the copper(II)-catalyzed hydrolysis of amino acid esters, a process of significant interest in catalytic chemistry and enzymology (Hay & You-quan, 1995).
Formation of Pyrrole Derivatives
Glycine ethyl ester derivatives, similar to this compound, are used to synthesize various pyrrole derivatives. This process involves condensation reactions and provides a method for creating structurally diverse pyrroles, which are important in pharmaceuticals and materials science. One example is the synthesis of ethyl (4-bromo-1H-pyrrole-2-carboxamido)acetate, where the intermolecular hydrogen bonding plays a significant role in the crystal structure (Zeng, 2005).
Polyphosphazene Synthesis
Dipeptides containing glycine ethyl ester, related to this compound, have been utilized in the synthesis of polyphosphazenes. These polymers, which have dipeptide side groups, are synthesized via nucleophilic replacement reactions. This application is significant in polymer chemistry and material science for creating polymers with specific functional properties (Weikel et al., 2009).
Synthesis of Ionic Liquids
N-alkyl-substituted glycine ester ionic liquids, which are similar to this compound, have been synthesized and characterized. These ionic liquids are of particular interest due to their lower viscosity compared to traditional heterocyclic ionic liquids, making them potentially useful in various industrial applications (He et al., 2009).
Peptide Hydrolysis Studies
The susceptibility of various glycine ethyl ester containing peptides to hydrolysis by α-chymotrypsin has been studied. This research contributes to understanding enzyme-substrate interactions and the specificity of enzymatic reactions, which are fundamental in biochemistry and pharmaceutical studies (Yoshida et al., 1968).
properties
IUPAC Name |
ethyl 2-(pyridin-2-ylmethylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)8-11-7-9-5-3-4-6-12-9/h3-6,11H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSBXEQEHOOKHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30530865 | |
Record name | Ethyl N-[(pyridin-2-yl)methyl]glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30530865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62402-24-8 | |
Record name | Ethyl N-[(pyridin-2-yl)methyl]glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30530865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62402-24-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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